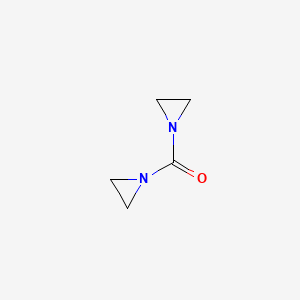

Bis(1-aziridinyl) ketone

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Bis(1-aziridinyl) ketone is a unique organic compound characterized by the presence of two aziridine rings attached to a central ketone group. Aziridines are three-membered nitrogen-containing heterocycles known for their strained ring structure, which imparts significant reactivity. The unusual bond angles and shorter than normal sp3 carbon bonds in aziridines, combined with the strain in the three-membered ring and the electronegativity of the nitrogen atom, make these molecules interesting and powerful building blocks .

Preparation Methods

Synthetic Routes and Reaction Conditions: Bis(1-aziridinyl) ketone can be synthesized through the reaction of N,N-dimethylaziridine-2-carboxamides with organolithium reagents. The reaction with one equivalent of organolithium compound is selective to the amide carbonyl at a low temperature (−78°C). These ketones, in reaction with organolithium reagents, give symmetrical and unsymmetrical aziridinyl carbinols .

Industrial Production Methods: Industrial production methods for this compound typically involve the use of aziridine-2-carboxylic esters and lithium aziridine-2-carboxylates. These activated substrates are successfully applied to obtain NH-aziridines, aziridinyl ketone, and carbinol intermediates .

Chemical Reactions Analysis

Types of Reactions: Bis(1-aziridinyl) ketone undergoes various types of reactions, including nucleophilic ring-opening reactions, oxidation, and substitution reactions. The aziridine ring can be activated with protic or Lewis acids, leading to the formation of corresponding aziridinium ions that can easily react with nucleophiles .

Common Reagents and Conditions: Common reagents used in these reactions include organolithium compounds, phenyllithium, and various nucleophiles such as benzylamine. The reactions are typically carried out at low temperatures to ensure selectivity and high yields .

Major Products: The major products formed from these reactions include symmetrical and unsymmetrical aziridinyl carbinols, as well as various aziridine derivatives that serve as building blocks for more complex molecules .

Scientific Research Applications

Bis(1-aziridinyl) ketone has a wide range of scientific research applications due to its unique reactivity and structural properties. It is used in the selective synthesis of unnatural amino acids, amino alcohols, and different heterocycles of biomedical interest . Additionally, it serves as a versatile crosslinker in automotive coatings and adhesives, enhancing the physical and chemical properties of polyurethane coatings . The compound is also employed in the synthesis of biologically active molecules, including antibiotics and antifungal agents .

Mechanism of Action

The mechanism of action of bis(1-aziridinyl) ketone involves the activation of the aziridine ring through the presence of electron-withdrawing substituents such as N-sulfonyl, N-phosphonyl, or N-carbonyl groups. This activation facilitates the ring-opening reactions with incoming nucleophiles, leading to the formation of various biologically and pharmaceutically important compounds . The aziridine ring can also be activated with protic or Lewis acids, forming aziridinium ions that react with nucleophiles .

Comparison with Similar Compounds

- Aziridine-2-carboxylic acid derivatives

- N,N-Dimethylaziridine-2-carboxamides

- Aziridine-2-carboxylates

Comparison: Bis(1-aziridinyl) ketone stands out due to its dual aziridine rings attached to a central ketone group, which imparts unique reactivity and versatility in synthetic applications. Compared to other aziridine derivatives, this compound offers enhanced selectivity and higher yields in reactions involving organolithium reagents .

Properties

CAS No. |

1192-75-2 |

|---|---|

Molecular Formula |

C5H8N2O |

Molecular Weight |

112.13 g/mol |

IUPAC Name |

bis(aziridin-1-yl)methanone |

InChI |

InChI=1S/C5H8N2O/c8-5(6-1-2-6)7-3-4-7/h1-4H2 |

InChI Key |

XTSFUENKKGFYNX-UHFFFAOYSA-N |

Canonical SMILES |

C1CN1C(=O)N2CC2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-[Hydroxy-(2-nitrobenzoyl)amino]benzoic acid](/img/structure/B12811781.png)